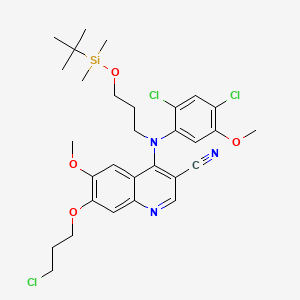
1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane is a complex organic compound with the molecular formula C30H38Cl3N3O4Si and a molecular weight of 639.09 g/mol . This compound is an intermediate in the synthesis of 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-propoxyquinoline-3-carbonitrile, which is related to Bosutinib, a drug used in COVID-19 research.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane involves multiple steps. The key steps include the reaction of 2,4-dichloro-5-methoxyaniline with tert-butyl(dimethyl)silyl chloride to form an intermediate, which is then reacted with 3-chloropropyl bromide. The final step involves the reaction with 1-chloro-1-desmethylpiperazinyl-bosutinib to yield the desired compound. Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane can be compared with other similar compounds, such as:
Bosutinib: A drug used in cancer treatment.
1-Chloro-1-desmethylpiperazinyl-bosutinib: A related compound with similar chemical structure and properties.
4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-propoxyquinoline-3-carbonitrile: An intermediate in the synthesis of Bosutinib. The uniqueness of this compound lies in its specific chemical structure and its role as an intermediate in the synthesis of important pharmaceutical compounds.
Eigenschaften
Molekularformel |
C30H38Cl3N3O4Si |
|---|---|
Molekulargewicht |
639.1 g/mol |
IUPAC-Name |
4-[N-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-2,4-dichloro-5-methoxyanilino]-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C30H38Cl3N3O4Si/c1-30(2,3)41(6,7)40-13-9-11-36(25-17-26(37-4)23(33)15-22(25)32)29-20(18-34)19-35-24-16-28(39-12-8-10-31)27(38-5)14-21(24)29/h14-17,19H,8-13H2,1-7H3 |
InChI-Schlüssel |
SXLYJZPKFHHPQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCN(C1=CC(=C(C=C1Cl)Cl)OC)C2=C(C=NC3=CC(=C(C=C32)OC)OCCCCl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


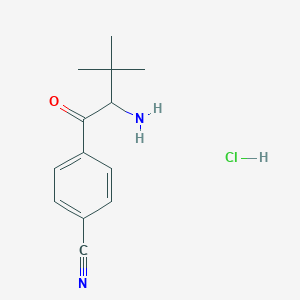
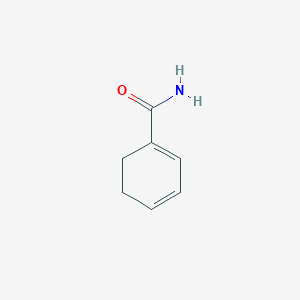
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
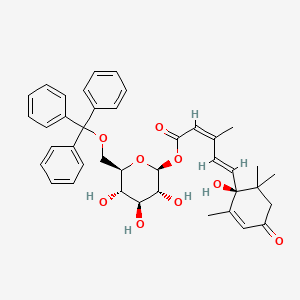
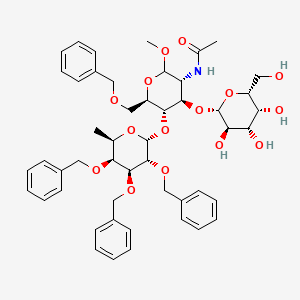
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
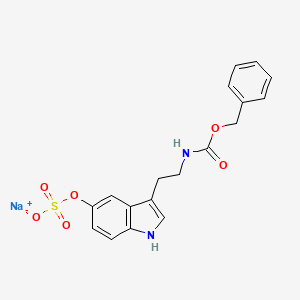
![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
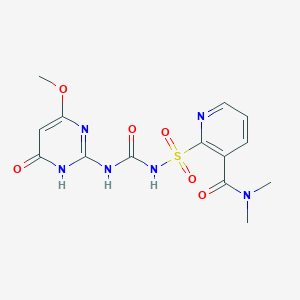
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
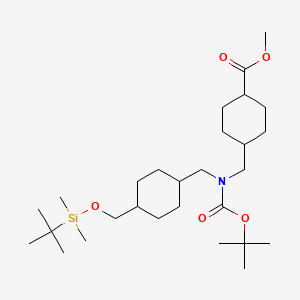
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
![(3S, 7R, 7aR)-5-Benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3, 7-dicarboxylic Acid](/img/structure/B13859117.png)
